molecular formula C16H13O5S- B1230190 9,10-Dimethoxyanthracene-2-sulfonate

9,10-Dimethoxyanthracene-2-sulfonate

Cat. No.: B1230190
M. Wt: 317.3 g/mol
InChI Key: FAYVAXYICXQWOP-UHFFFAOYSA-M
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Description

9,10-Dimethoxyanthracene-2-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C16H13O5S- and its molecular weight is 317.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13O5S-

Molecular Weight

317.3 g/mol

IUPAC Name

9,10-dimethoxyanthracene-2-sulfonate

InChI

InChI=1S/C16H14O5S/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15/h3-9H,1-2H3,(H,17,18,19)/p-1

InChI Key

FAYVAXYICXQWOP-UHFFFAOYSA-M

Canonical SMILES

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-]

Synonyms

9,10-dimethoxyanthracene-2-sulfonate
9,10-dimethoxyanthracene-2-sulfonate, sodium salt
DMOAS

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

9,10-Dimethoxyanthracene-2-sulfonate has the molecular formula C16H14O5SC_{16}H_{14}O_5S and a molecular weight of approximately 318.3 g/mol. The structure features an anthracene backbone with methoxy and sulfonate groups that enhance its solubility and reactivity in various environments. The sodium salt form is particularly notable for its enhanced stability and solubility in aqueous solutions .

Fluorescent Probes

This compound is extensively used as a fluorescent probe in biological and chemical research. Its ability to emit fluorescence allows for the visualization of cellular processes and interactions through fluorescence microscopy. This application is crucial for studying dynamic biological systems where traditional imaging methods may fall short.

Case Study:
In a study involving the detection of amines, this compound was utilized in fluorimetric ion-pairing methods, demonstrating its effectiveness in analyzing biological samples where conventional methods failed due to low fluorescence levels.

Photodynamic Therapy

In the medical field, this compound is explored for its potential use in photodynamic therapy (PDT). This therapy relies on the compound's ability to generate reactive oxygen species upon light activation, which can selectively target and destroy cancer cells.

Research Insight:
The compound's photochemical properties allow it to act as a photoacid generator, facilitating acid generation upon exposure to light. This capability is particularly advantageous in PDT applications where localized activation is required .

Organic Electronics

The compound plays a significant role in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its photophysical properties contribute to advancements in energy-efficient display technologies.

Data Table: Applications in Organic Electronics

ApplicationDescriptionBenefits
OLEDsUsed as an emissive layerHigh efficiency and brightness
Organic Solar CellsActs as a light-harvesting componentImproved energy conversion rates

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of various analytes. Its enhanced sensitivity and specificity make it valuable for assays that require precise measurements.

Example Application:
The compound has been employed in high-performance liquid chromatography (HPLC) for analyzing samples with limited fluorescence or absorption characteristics .

Q & A

Q. What is the role of 9,10-Dimethoxyanthracene-2-sulfonate in high-performance liquid chromatography (HPLC)?

This compound acts as a fluorimetric ion-pair reagent for detecting amines in HPLC. Its sulfonate group forms ion pairs with cationic analytes (e.g., amines), enhancing retention on reverse-phase columns. Unlike other reagents, it lacks intrinsic UV absorption and fluorescence, minimizing background noise. Fluorescence detection is enabled by the anthracene core, which emits upon excitation, allowing high sensitivity (detection limits in the nM range). Use at 0.1–1.0 mM in mobile phases with pH 3–7 to optimize ion-pair formation .

Q. How is this compound typically synthesized?

While direct synthesis protocols are not fully detailed in the literature, analogous anthracene derivatives are synthesized via sulfonation and methoxylation steps. For example:

  • Step 1 : Sulfonation of anthracene at the 2-position using concentrated sulfuric acid.
  • Step 2 : Methoxylation of the 9,10-positions via nucleophilic substitution with methoxide under anhydrous conditions.
  • Step 3 : Neutralization with sodium hydroxide to yield the sodium sulfonate salt. Purity (>98%) is confirmed by HPLC and NMR .

Advanced Research Questions

Q. How can fluorescence detection parameters be optimized when using this compound in HPLC?

Fluorescence intensity depends on excitation/emission wavelengths, solvent polarity, and pH. Key optimizations include:

  • Excitation/Emission : Anthracene derivatives typically fluoresce at λex 360–380 nm and λem 420–450 nm.
  • Solvent Effects : Acetonitrile/water mixtures enhance fluorescence; avoid quenching agents (e.g., halides).
  • pH Stability : Maintain pH 5–7 to prevent sulfonate group protonation, which reduces ion-pair efficiency. Calibration curves should be validated against amine standards (e.g., alkylamines, neurotransmitters) .

Q. What challenges arise when using this compound as a photoacid generator in photolithographic materials?

In polymeric films (e.g., polyvinylcarbazole), this compound generates acid upon UV exposure, enabling negative-tone patterning. Challenges include:

  • UV Sensitivity : Requires precise control of irradiation wavelength (>200 nm) to avoid premature degradation.
  • Film Homogeneity : Aggregation in polymeric matrices can reduce resolution; use co-solvents (e.g., cyclopentanone) for uniform dispersion.
  • Post-Exposure Stability : Residual acidity may degrade films; neutralize with amine vapors post-processing .

Q. How can data discrepancies be resolved when comparing this compound’s performance with other ion-pair reagents?

Discrepancies often stem from differences in:

  • Counterion Selectivity : This reagent preferentially binds primary amines over quaternary ammonium ions.
  • Detector Compatibility : Fluorescence detection outperforms UV for low-concentration analytes but may require derivatization for non-fluorescent species. Validate methods using standardized mixtures and cross-reference with mass spectrometry to confirm recovery rates .

Methodological Notes

  • Contradiction Analysis : When fluorescence signals conflict with theoretical predictions, check for solvent quenching or analyte interactions (e.g., metal ions). Use deuterated solvents in NMR to confirm structural integrity .
  • Advanced Applications : Explore its use in bioimaging by conjugating with targeting moieties (e.g., antibodies), leveraging anthracene’s fluorescence for cellular tracking .

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